molecular formula C27H30N2O6 B6154865 6-{[(tert-butoxy)carbonyl]amino}-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.1]heptane-6-carboxylic acid CAS No. 2384439-07-8

6-{[(tert-butoxy)carbonyl]amino}-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Cat. No. B6154865
CAS RN: 2384439-07-8
M. Wt: 478.5
InChI Key:
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Description

This compound is a derivative of lysine . It has a complex structure with multiple functional groups, including a tert-butoxycarbonyl group, a fluorenylmethoxycarbonyl group, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a bicyclic system . The InChI code provided gives a detailed description of the structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 478.55 . It is a powder at room temperature .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that the compound could have biological activity given its structural similarity to amino acids .

Safety and Hazards

The compound is labeled as an irritant . Therefore, appropriate safety measures should be taken when handling it, such as wearing protective clothing and eye protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-{[(tert-butoxy)carbonyl]amino}-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.1]heptane-6-carboxylic acid' involves the protection of the amine group, followed by the formation of the bicyclic ring system and the introduction of the fluorenyl and tert-butoxycarbonyl groups. The final step involves the deprotection of the amine group and the carboxylic acid group.", "Starting Materials": [ "3-aminocyclohex-2-enone", "9H-fluorene-9-carboxylic acid", "tert-butyl chloroformate", "triethylamine", "methyl 3-aminocyclohex-2-enecarboxylate", "sodium hydride", "methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate", "methyl 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}azabicyclo[3.1.1]heptane-6-carboxylate", "6-{[(tert-butoxy)carbonyl]amino}-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.1]heptane-6-carboxylic acid" ], "Reaction": [ "Protection of the amine group of 3-aminocyclohex-2-enone with tert-butyl chloroformate and triethylamine to form methyl 3-aminocyclohex-2-enecarboxylate", "Formation of the bicyclic ring system by treating methyl 3-aminocyclohex-2-enecarboxylate with sodium hydride to form methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate", "Introduction of the fluorenyl group by reacting methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate with 9H-fluorene-9-carboxylic acid and tert-butyl chloroformate in the presence of triethylamine to form methyl 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}azabicyclo[3.1.1]heptane-6-carboxylate", "Introduction of the tert-butoxycarbonyl group by reacting methyl 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}azabicyclo[3.1.1]heptane-6-carboxylate with tert-butyl chloroformate and triethylamine to form 6-{[(tert-butoxy)carbonyl]amino}-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.1]heptane-6-carboxylic acid", "Deprotection of the amine and carboxylic acid groups by treating 6-{[(tert-butoxy)carbonyl]amino}-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.1]heptane-6-carboxylic acid with trifluoroacetic acid to obtain the final product" ] }

CAS RN

2384439-07-8

Product Name

6-{[(tert-butoxy)carbonyl]amino}-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Molecular Formula

C27H30N2O6

Molecular Weight

478.5

Purity

95

Origin of Product

United States

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